molecular formula C6H8O4 B061434 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate CAS No. 179990-31-9

4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate

Cat. No.: B061434
CAS No.: 179990-31-9
M. Wt: 144.12 g/mol
InChI Key: SVCSJWWJZOZKLI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-methyl-2-butenal with a suitable cyclizing agent. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux until the desired product is formed .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a carboxylic acid, while reduction with sodium borohydride results in an alcohol .

Scientific Research Applications

4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .

Properties

IUPAC Name

4-hydroxy-5-methylcyclopent-4-ene-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3.H2O/c1-3-4(7)2-5(8)6(3)9;/h9H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCSJWWJZOZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583539
Record name 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179990-31-9, 1696-34-0
Record name 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate
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